molecular formula C16H23N3O6 B11827258 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)

2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)

Cat. No.: B11827258
M. Wt: 353.37 g/mol
InChI Key: JRJPFXJUVAQYRQ-OJAKKHQRSA-N
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Description

2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) is a synthetic derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions and a 2-methylpropanoate group at the 5’ position. It has a molecular formula of C16H23N3O6 and a molecular weight of 353.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of cytidine with an isopropylidene group. This is followed by the esterification of the 5’ hydroxyl group with 2-methylpropanoic acid. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) involves its incorporation into RNA, where it can interfere with viral replication. The compound targets viral RNA-dependent RNA polymerase, inhibiting the synthesis of viral RNA and thereby preventing the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) is unique due to its specific combination of protective groups and esterification, which confer distinct chemical properties and biological activities. This makes it particularly useful in the synthesis of antiviral agents and in studies of RNA-related processes .

Properties

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(4-amino-2-oxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C16H23N3O6/c1-8(2)14(20)22-7-9-11-12(25-16(3,4)24-11)13(23-9)19-6-5-10(17)18-15(19)21/h5-6,8-9,11-13H,7H2,1-4H3,(H2,17,18,21)/t9-,11-,12-,13-/m1/s1

InChI Key

JRJPFXJUVAQYRQ-OJAKKHQRSA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)N)OC(O2)(C)C

Canonical SMILES

CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)N)OC(O2)(C)C

Origin of Product

United States

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